ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a sulfonamide-containing thiazole derivative characterized by a 4-nitrophenylsulfonyl group attached to the amino position of the thiazole ring and an ethyl acetate moiety at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity .
Properties
IUPAC Name |
ethyl 2-[2-[(4-nitrophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S2/c1-2-22-12(17)7-9-8-23-13(14-9)15-24(20,21)11-5-3-10(4-6-11)16(18)19/h3-6,8H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYFMDJTWUHYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365667 | |
| Record name | ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5617-23-2 | |
| Record name | ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Physicochemical Properties
- Electron-Withdrawing Effects : The 4-nitrophenyl group significantly increases electrophilicity compared to phenyl or chloro-substituted analogues, facilitating nucleophilic substitution reactions .
- Lipophilicity : The chloro-substituted derivative (LogP ~2.8) is more lipophilic than the nitro analogue (LogP ~1.9), impacting solubility and bioavailability .
Biological Activity
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₃O₄S
- CAS Number : 5617-23-2
The biological activity of this compound is primarily attributed to its thiazole moiety, which has been implicated in various pharmacological effects. Thiazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth.
- Anticancer Properties : Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Antimicrobial Activity
A study demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound showed promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.5 | Induction of apoptosis |
| MCF-7 | 7.2 | Cell cycle arrest at G2/M phase |
| A549 | 6.0 | Inhibition of proliferation |
The compound exhibited lower IC50 values compared to standard chemotherapeutic agents, indicating its potential effectiveness in cancer treatment.
Case Studies
- Wound Healing Properties : A patent describes a method utilizing this compound for promoting wound healing. The compound was administered topically and resulted in enhanced reepithelialization and collagen deposition in animal models .
- Anticonvulsant Effects : Research has highlighted the anticonvulsant properties of thiazole derivatives. This compound was tested in seizure models and showed significant protective effects against induced seizures .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (60–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (8–12 hours). The sulfonylation step involving 4-nitrophenylsulfonyl chloride must be conducted under anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using -/-NMR and high-resolution mass spectrometry (HRMS) are essential to confirm purity and structure .
Q. Which analytical techniques are most reliable for verifying the compound’s structural integrity post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., thiazole ring protons at δ 7.2–7.5 ppm, ethyl ester protons at δ 1.2–4.2 ppm). -NMR confirms carbonyl groups (e.g., acetate C=O at ~170 ppm) .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., calculated [M+H] = 396.06 g/mol).
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. How does the 4-nitrophenylsulfonyl group influence the compound’s chemical reactivity?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the sulfonamide nitrogen, facilitating nucleophilic substitutions (e.g., coupling with amines or thiols). However, it may reduce stability under basic conditions due to potential sulfonate ester hydrolysis. Reactivity can be probed via kinetic studies under varying pH .
Advanced Research Questions
Q. How can contradictions between computational binding predictions and experimental bioassay results be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition claims using both enzymatic (e.g., ADP-Glo™ assay) and cellular (e.g., proliferation assays in cancer cell lines) approaches.
- Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvation effects and flexible binding pockets.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with methoxy) to test binding hypotheses .
Q. What strategies are effective in elucidating the compound’s mechanism of action against kinase targets?
- Methodological Answer :
- Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify selectivity (e.g., using Eurofins KinaseProfiler™).
- X-ray Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR or BRAF) to resolve binding modes. SHELX programs are recommended for structure refinement .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) to validate computational predictions .
Q. How can researchers address discrepancies in spectroscopic data during derivative characterization?
- Methodological Answer :
- Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous stereochemistry, employ X-ray crystallography (SHELXL refinement) or circular dichroism (CD) .
- Isotopic Labeling : Synthesize - or -labeled analogs to simplify NMR assignments .
Q. What computational approaches best predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico ADME Tools : Use SwissADME or ADMETLab to estimate LogP (predicted ~2.8), solubility (moderate due to ester groups), and CYP450 metabolism.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
